2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 578699-29-3
VCID: VC0369761
InChI: InChI=1S/C12H14ClN5O2/c1-7-4-9(5-8(2)11(7)13)20-6-10(19)14-12-15-17-18(3)16-12/h4-5H,6H2,1-3H3,(H,14,16,19)
SMILES: CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NN(N=N2)C
Molecular Formula: C12H14ClN5O2
Molecular Weight: 295.72g/mol

2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide

CAS No.: 578699-29-3

Main Products

VCID: VC0369761

Molecular Formula: C12H14ClN5O2

Molecular Weight: 295.72g/mol

2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide - 578699-29-3

CAS No. 578699-29-3
Product Name 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide
Molecular Formula C12H14ClN5O2
Molecular Weight 295.72g/mol
IUPAC Name 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide
Standard InChI InChI=1S/C12H14ClN5O2/c1-7-4-9(5-8(2)11(7)13)20-6-10(19)14-12-15-17-18(3)16-12/h4-5H,6H2,1-3H3,(H,14,16,19)
Standard InChIKey YGDDMUIHNMWJBC-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NN(N=N2)C
Canonical SMILES CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NN(N=N2)C
PubChem Compound 937675
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator